3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride
Description
3-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene moiety (benzo[b]azepine). The 3-methyl substitution on the azepine ring and the hydrochloride salt form enhance its stability and solubility. Key physicochemical properties include a molecular weight of 226 g/mol (for the trimethyl analogue; exact value may vary based on substitution) and a LogP of ~3.3–3.56, indicating moderate lipophilicity .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-6-7-10-4-2-3-5-11(10)8-12-9;/h2-5,9,12H,6-8H2,1H3;1H |
InChI Key |
UQWMKRQWKOBCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the benzazepine ring. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated compound. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepinehydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .
Comparison with Similar Compounds
Lorcaserin (1R-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine)
- Structure : Differs by an 8-chloro substituent on the benzene ring and a 1-methyl group on the azepine ring.
- Pharmacology : FDA-approved for long-term obesity management due to selective serotonin 2C receptor agonism, reducing appetite .
- Safety: Lower cardiovascular risk compared to phentermine but withdrawn in 2020 due to carcinogenicity concerns in animal studies.
- Key Contrast : The 3-methyl compound lacks the chlorine atom, which may reduce receptor selectivity and alter metabolic stability.
Benazepril Hydrochloride
- Structure : Complex derivative with carboxymethyl, ethoxycarbonyl, and phenylpropyl groups attached to the azepine core .
- Pharmacology : ACE inhibitor used for hypertension and heart failure.
- Key Contrast : The 3-methyl compound lacks the peptidomimetic side chains critical for ACE inhibition, rendering it unsuitable for cardiovascular applications.
3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride
2,3,4,5-Tetrahydro-1H-benzo[c]azepine Hydrochloride
- Structure : Positional isomer with benzo[c] fusion (azepine ring fused to benzene at C1 and C2) vs. benzo[b] in the 3-methyl compound .
- Functional Impact : Altered ring fusion may disrupt receptor binding profiles, as benzo[c] derivatives are less common in pharmaceuticals.
Physicochemical and Pharmacokinetic Data Table
*Estimated from structural analogues.
Biological Activity
3-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound belonging to the benzazepine class, which has garnered attention due to its potential biological activities, particularly in the context of neurological disorders. This article presents a comprehensive overview of its biological activity, including interaction studies, pharmacological implications, and comparative analysis with related compounds.
- Molecular Formula : C10H13N·HCl
- Molecular Weight : 147.22 g/mol
- Appearance : Colorless to pale yellow solid
- Melting Point : 181-184 °C
- pKa Value : Approximately 9.93
The compound's bicyclic structure contributes to its reactivity and interaction with biological systems. The presence of nitrogen allows for nucleophilic substitutions and complexation reactions, which are critical for its biological activity.
Research indicates that 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride may act as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial in the biosynthesis of catecholamines, which play significant roles in the central nervous system (CNS). Inhibition of PNMT could have therapeutic implications for various neurological disorders such as depression and anxiety.
Interaction Studies
Studies focusing on the binding affinities of this compound with various receptors and enzymes have shown promising results. The compound exhibits interactions with neurotransmitter systems due to its structural similarities to psychoactive substances. These interactions are essential for understanding its pharmacodynamics and pharmacokinetics in biological systems.
Comparative Analysis with Similar Compounds
A comparative table illustrates some related compounds within the benzazepine family:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| 8-Methoxy-2,3,4,5-tetrahydrobenzo[c]azepin-1-one | C11H13N·O | 175.23 | Distinct pharmacological properties |
| 1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | C11H15N·HCl | 197.7 | Known for psychoactive effects |
| 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | C11H12ClN | 205.68 | Potential use as an anti-addictive agent |
| 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine] | C12H15N | 173.26 | Unique spirocyclic structure with varied activity |
This table highlights the diversity within the benzazepine family and underscores the unique aspects of 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride regarding its structural features and potential applications.
Case Studies and Research Findings
Recent studies have expanded on the potential therapeutic applications of this compound:
- Neurological Disorders : The inhibition of PNMT suggests that this compound could be beneficial in treating conditions characterized by dysregulated catecholamine levels.
- Psychoactive Properties : Its structural similarity to known psychoactive substances has led researchers to explore its effects on mood and cognition.
- Pharmaceutical Development : The compound's unique properties make it a candidate for drug development targeting CNS disorders. Comparative molecular field analysis (CoMFA) studies have been utilized to understand interactions between similar compounds and their biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
